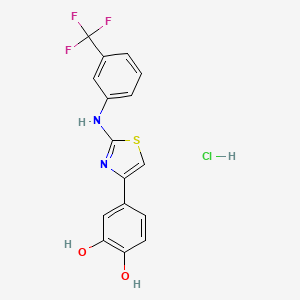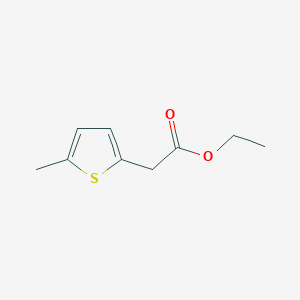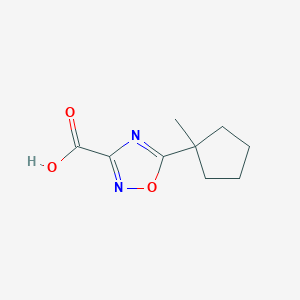![molecular formula C11H12N2O2 B13063635 Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of Meldrum’s acid and arylglyoxals in a multicomponent reaction . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or iodine in chloroform.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A well-known sedative that also contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: Used for the treatment of anxiety, shares a similar structure.
Imidazo[1,2-a]pyridine-3-yl-acetic acids: These compounds have a broad spectrum of biological activity and are used in various medicinal applications.
Uniqueness
Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 2-imidazo[1,2-a]pyridin-5-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)9-4-3-5-10-12-6-7-13(9)10/h3-8H,1-2H3 |
Clé InChI |
JBIWRDLOQCSLQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=NC=CN21)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)

![[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B13063573.png)



![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)





